2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is a chemical compound with the molecular formula and a molecular weight of approximately 126.1133 g/mol. This compound is structurally characterized by the presence of a furancarboxylic acid moiety linked to a hydrazide functional group, which contributes to its unique chemical properties. The compound has various synonyms, including 2-furoic acid hydrazide and furoylhydrazide, indicating its structural features and functional groups .
The compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, primarily due to its biological activity and ability to interact with various biological targets.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of more complex pharmaceutical compounds. The presence of both the furancarboxylic acid and hydrazide functionalities contributes to its interaction with various biological targets, making it a candidate for further pharmacological investigation .
Several methods have been reported for synthesizing 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide:
The applications of 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide span various fields:
Interaction studies involving 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide have focused on its binding affinity to various biological macromolecules:
Several compounds share structural features with 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Furoic Acid Hydrazide | Contains furan ring and hydrazide group | Known for its antimicrobial properties |
| Pyromucic Acid Hydrazide | Similar furan structure | Exhibits different reactivity patterns |
| 5-Amino-1H-pyrrole-3-carboxylic Acid | Pyrrole ring instead of furan | Potential anti-inflammatory properties |
| 4-Amino-5-methylpyrimidine | Pyrimidine structure | Focused on nucleic acid interactions |
These comparisons highlight the unique combination of functionalities present in 2-furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide that may contribute to its distinct biological activities and applications in various fields .